An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1][2] Its distinct molecular architecture, featuring a substituted pyrazole core, positions it as a valuable building block for the synthesis of a variety of bioactive molecules, including pharmaceutical intermediates and potential agrochemicals.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both available data and predictive insights essential for its application in research and development. The guide delves into the structural and electronic characteristics, key physical constants, and spectral data, alongside detailed methodologies for their experimental determination. This document is intended to serve as a foundational resource for scientists engaged in drug discovery, process development, and material science involving pyrazole derivatives.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing molecules that can effectively interact with biological targets.[1] The specific substitution pattern of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid, with its ethoxy, methyl, and carboxylic acid groups, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its rational utilization in the synthesis of novel therapeutic agents and other advanced materials.
Molecular Structure and Chemical Identity
The foundational aspect of understanding any chemical entity lies in its molecular structure and identity.
Chemical Structure:
Figure 1: 2D structure of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Table 1: Chemical Identity of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid
| Identifier | Value | Source |
| CAS Number | 1365939-36-1 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 170.17 g/mol | [1][2] |
| IUPAC Name | 5-ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid |
Physicochemical Properties: Data and Predictive Analysis
A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, from reaction vessels to biological environments. Due to the limited availability of experimental data for this specific molecule, this section presents a combination of reported data, information on related compounds, and computationally predicted values.
Table 2: Summary of Physicochemical Properties
| Property | Value | Data Type | Source |
| Melting Point | Not available | Experimental | |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | Predicted | [1][2] |
| pKa (acidic) | ~3-4 | Predicted | |
| Aqueous Solubility | Not available | Experimental | |
| LogP | Not available | Experimental |
Melting Point
The melting point of a solid is a crucial indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. While no experimental melting point for 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid has been found in the reviewed literature, related pyrazole carboxylic acid derivatives exhibit a range of melting points. For instance, 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 157 - 160 °C.
Experimental Protocol for Melting Point Determination (Capillary Method):
A standard and reliable method for determining the melting point of a crystalline solid is the capillary method.
Figure 2: Workflow for melting point determination.
Causality Behind Experimental Choices:
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Thorough Drying: Residual solvent can act as an impurity, depressing and broadening the melting point range.
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Fine Powdering: Ensures uniform heat distribution throughout the sample.
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Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Acidity (pKa)
The carboxylic acid moiety of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid imparts acidic properties to the molecule. The pKa value is a quantitative measure of this acidity and is critical for predicting its ionization state at different pH values, which in turn influences its solubility, membrane permeability, and receptor binding.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Figure 3: Workflow for pKa determination by potentiometric titration.
Self-Validating System:
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Calibration: The pH meter must be calibrated with at least three standard buffer solutions before the titration to ensure accurate pH measurements.
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Blank Titration: A titration of the solvent without the compound should be performed to account for any acidic or basic impurities in the solvent.
Solubility
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The interplay of the polar carboxylic acid and ethoxy groups with the relatively nonpolar pyrazole ring and methyl group will govern the solubility of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Experimental data on the aqueous solubility of this compound is not currently available in the public domain. Computational models can provide an initial estimate, though experimental determination is crucial for definitive characterization.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
The shake-flask method is the gold standard for determining thermodynamic solubility.
Figure 4: Workflow for the shake-flask solubility assay.
Trustworthiness of the Protocol:
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Verification of Equilibrium: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the solution has reached a plateau, confirming that equilibrium has been established.
-
Purity of the Solid: The purity of the starting material should be confirmed, as impurities can affect the measured solubility.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational states. While experimental spectra for 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid are not widely published, the expected characteristic signals can be inferred from the known behavior of its constituent functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Stretching vibration, broadened due to hydrogen bonding. |
| C-H (Alkyl) | 2980 - 2850 | Medium | Stretching vibrations of methyl and ethyl groups. |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | Stretching vibration of the carbonyl group. |
| C=N, C=C (Pyrazole) | 1600 - 1450 | Medium to Weak | Ring stretching vibrations. |
| C-O (Ethoxy & Carboxyl) | 1300 - 1000 | Medium to Strong | Stretching vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Chemical Shifts:
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Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).
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Pyrazole Ring Proton: A singlet in the aromatic region (around 7-8 ppm).
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Ethoxy Methylene Protons (-OCH₂CH₃): A quartet (around 4.0-4.5 ppm).
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N-Methyl Protons (-NCH₃): A singlet (around 3.5-4.0 ppm).
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Ethoxy Methyl Protons (-OCH₂CH₃): A triplet (around 1.2-1.5 ppm).
Predicted ¹³C NMR Chemical Shifts:
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Carbonyl Carbon (-COOH): In the range of 165-185 ppm.
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Pyrazole Ring Carbons: In the range of 100-150 ppm.
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Ethoxy Methylene Carbon (-OCH₂CH₃): Around 60-70 ppm.
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N-Methyl Carbon (-NCH₃): Around 30-40 ppm.
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Ethoxy Methyl Carbon (-OCH₂CH₃): Around 14-16 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid (MW = 170.17), the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 170 or 171, respectively. Common fragmentation pathways would likely involve the loss of the ethoxy group, the carboxylic acid group, or parts of the pyrazole ring.
Synthesis
A plausible synthetic route to 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid would likely involve the cyclization of a suitably functionalized precursor. A general approach to substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] For the target molecule, a potential route could start from diethyl oxalate and a suitable ketone, followed by reaction with methylhydrazine and subsequent functional group manipulations. A patent describes a process for producing 5-alkoxy-4-hydroxymethylpyrazole compounds which could be adapted.
Conclusion
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a compound with considerable potential in the development of new pharmaceuticals and agrochemicals. This guide has consolidated the available and predicted physicochemical data to provide a foundational understanding of its properties. While there is a clear need for more extensive experimental characterization, the information presented herein offers a valuable starting point for researchers. The provided protocols for determining key parameters such as melting point, pKa, and solubility are robust and widely accepted, ensuring that future experimental work can be conducted with a high degree of confidence and comparability. As research into pyrazole-based compounds continues to expand, a comprehensive understanding of the properties of key intermediates like 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid will be indispensable for the rational design and development of next-generation functional molecules.
References
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MySkinRecipes. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
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Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide. Available from: [Link]
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PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
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PubChem. Pyrazole-4-carboxylic acid. Available from: [Link]
- Google Patents. Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound.
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MySkinRecipes. 5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
Sources
- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
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